2-Amino-7-hydroxy-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one
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Overview
Description
2-Amino-7-hydroxy-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one is a heterocyclic compound that contains nitrogen, sulfur, and oxygen atoms within its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7-hydroxy-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one typically involves the cyclization of bis-(2,4,6-trichlorophenyl) malonate with 2-aminothiazole and 2-amino-1,3,4-thiadiazole derivatives . This reaction is carried out under mild conditions and results in high yields of the desired product . Another method involves microwave-assisted multi-component reactions, which offer a green and efficient approach to synthesizing thiadiazolo[3,2-A]pyrimidine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of microwave-assisted synthesis and solvent-free conditions suggests potential scalability for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-Amino-7-hydroxy-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Nucleophilic substitution reactions are common, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted thiadiazolo[3,2-A]pyrimidine derivatives .
Scientific Research Applications
2-Amino-7-hydroxy-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one has several scientific research applications, including:
Medicinal Chemistry: This compound has shown potential as an acetylcholinesterase inhibitor, which is relevant for the treatment of Alzheimer’s disease.
Biological Studies: It is used in studies related to its antimicrobial, anticancer, and antiviral activities.
Industrial Applications: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-7-hydroxy-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby increasing its levels in the brain . This action is crucial for its potential use in treating neurodegenerative diseases like Alzheimer’s .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiadiazolo[3,2-A]pyrimidine derivatives, such as:
Uniqueness
What sets 2-Amino-7-hydroxy-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one apart is its specific substitution pattern, which imparts unique biological activities and potential therapeutic applications . Its ability to act as an acetylcholinesterase inhibitor is particularly noteworthy .
Properties
Molecular Formula |
C5H4N4O2S |
---|---|
Molecular Weight |
184.18 g/mol |
IUPAC Name |
2-amino-7-hydroxy-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C5H4N4O2S/c6-4-8-9-3(11)1-2(10)7-5(9)12-4/h1,10H,(H2,6,8) |
InChI Key |
XEEFOMJOHFSTQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C2N(C1=O)N=C(S2)N)O |
Origin of Product |
United States |
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